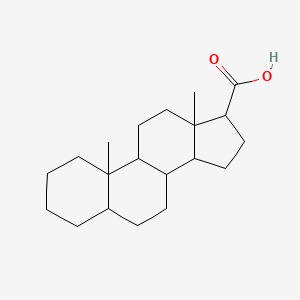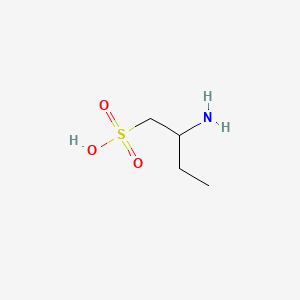
12-(2-Phenylethyl)tetraphene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(2-Phenylethyl)tetraphene is a polycyclic aromatic hydrocarbon that features a tetraphene core substituted with a 2-phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Phenylethyl)tetraphene typically involves the cyclization of biphenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, followed by cyclodehydrogenation to form the tetraphene core. The reaction conditions often involve high temperatures and the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products .
化学反应分析
Types of Reactions: 12-(2-Phenylethyl)tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or aromatic rings.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the tetraphene core .
科学研究应用
12-(2-Phenylethyl)tetraphene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of 12-(2-Phenylethyl)tetraphene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the interactions .
相似化合物的比较
Tetraphene: The parent compound without the 2-phenylethyl substitution.
Benzo[k]tetraphene: A similar compound with a different substitution pattern.
Phenylethyl-substituted polycyclic aromatic hydrocarbons: Compounds with similar structural motifs but different core structures.
Uniqueness: 12-(2-Phenylethyl)tetraphene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and materials science .
属性
CAS 编号 |
5691-36-1 |
|---|---|
分子式 |
C26H20 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
12-(2-phenylethyl)benzo[a]anthracene |
InChI |
InChI=1S/C26H20/c1-2-8-19(9-3-1)14-17-25-23-12-6-5-11-21(23)18-22-16-15-20-10-4-7-13-24(20)26(22)25/h1-13,15-16,18H,14,17H2 |
InChI 键 |
GVEJRGCTBREUQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

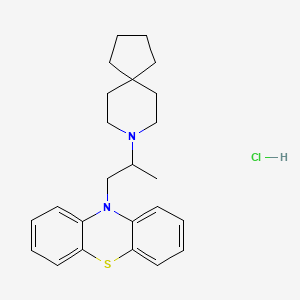
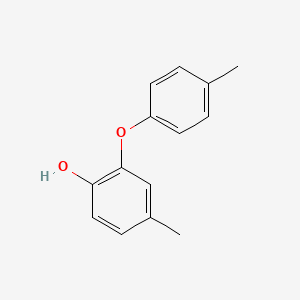
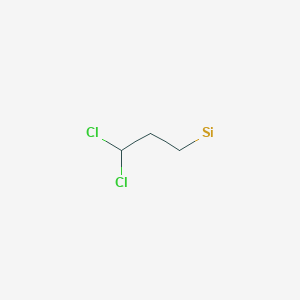
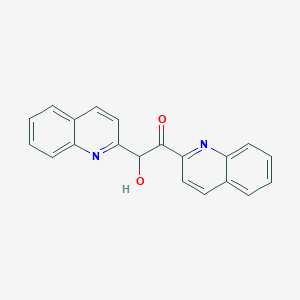
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
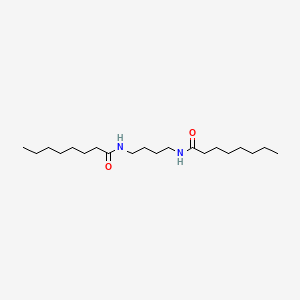
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
